![molecular formula C18H22N8 B2696454 6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2201505-47-5](/img/structure/B2696454.png)
6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including a cyclobutyl group, a methyl group, a triazolo[4,3-b]pyridazine group, an azetidine group, and a pyrimidin-4-amine group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The triazolo[4,3-b]pyridazine group is a fused ring system containing nitrogen atoms, which can participate in various interactions in biological systems . The cyclobutyl and azetidine groups are smaller cyclic structures, which can influence the overall shape and reactivity of the molecule .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
The synthesis and functionalization of heterocyclic compounds like triazolo[4,3-b]pyridazine and pyrimidine derivatives are of significant interest due to their potential biological activities. Studies have explored various synthetic routes to create these heterocycles, which serve as core structures for the development of molecules with potential antitumor and antimicrobial activities (Riyadh, 2011; Toplak et al., 1999; Khashi et al., 2015) Riyadh, 2011; Toplak et al., 1999; Khashi et al., 2015.
Antitumor and Antimicrobial Activities
Compounds featuring triazolo and pyrimidine rings have been studied for their antitumor and antimicrobial properties. For example, novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed et al., 2014) Ahmed et al., 2014. Similarly, the antimicrobial activity of certain [1,2,4]triazolo and pyrimidine derivatives has been evaluated, highlighting their potential as antimicrobial agents (Bhuiyan et al., 2006) Bhuiyan et al., 2006.
Enzyme Inhibition and Biological Activity
The structural motifs present in triazolo and pyrimidine derivatives are of interest in the design of enzyme inhibitors and other biologically active molecules. For instance, some derivatives have been investigated for their potential as inhibitors of enzymes like 15-lipoxygenase, which is significant for developing anti-inflammatory drugs (Asghari et al., 2016) Asghari et al., 2016.
Theoretical and Mechanistic Studies
Theoretical and mechanistic studies on triazolo and pyrimidine derivatives contribute to understanding their chemical behavior and potential applications in medicinal chemistry. Such research aids in the rational design of new compounds with desired biological activities (Crabb et al., 1997) Crabb et al., 1997.
Propiedades
IUPAC Name |
6-cyclobutyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-21-22-16-6-7-17(23-26(12)16)25-9-14(10-25)24(2)18-8-15(19-11-20-18)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSUDJCOZRUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC(=C4)C5CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

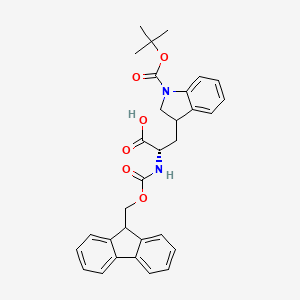
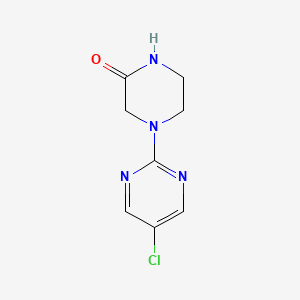
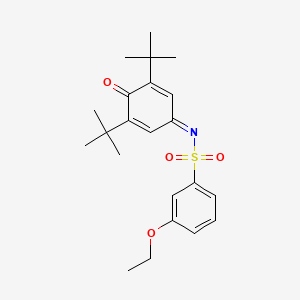
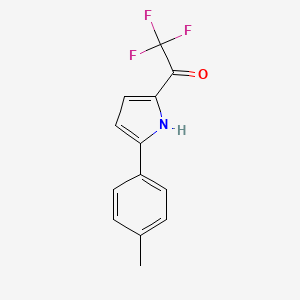
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2696382.png)
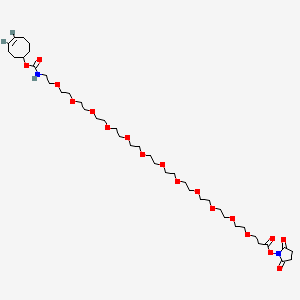
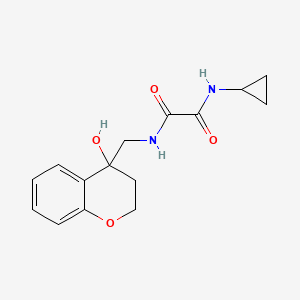

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

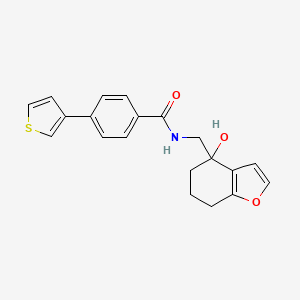
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)